An In-depth Technical Guide on Ethyl Cyanoglyoxylate-2-Oxime (Oxyma)
An In-depth Technical Guide on Ethyl Cyanoglyoxylate-2-Oxime (Oxyma)
For Researchers, Scientists, and Drug Development Professionals
Ethyl cyanoglyoxylate-2-oxime, commonly known by the trade name Oxyma, is a pivotal reagent in modern organic synthesis, particularly valued in the field of drug development for its role in peptide chemistry.[1][2] It functions as a highly efficient and safe coupling additive for carbodiimide-mediated amide bond formation.[1][3] This guide provides a comprehensive overview of its fundamental properties, experimental protocols, and its primary application logic.
Core Properties and Specifications
Ethyl cyanoglyoxylate-2-oxime is a white to light yellow crystalline solid.[2][3][4] It is recognized as a non-explosive and superior alternative to traditional benzotriazole-based additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[1][3][5][6]
The key physical and chemical properties of ethyl cyanoglyoxylate-2-oxime are summarized below, providing essential data for its handling, application, and storage.
| Property | Value | Reference |
| IUPAC Name | ethyl 2-cyano-2-(hydroxyimino)acetate | [1][7][8] |
| Synonyms | Oxyma, OxiMa, Ethyl isonitrosocyanoacetate | [1][3][9] |
| CAS Number | 3849-21-6 | [1][3][9][10] |
| Molecular Formula | C₅H₆N₂O₃ | [1][3][7][9] |
| Molecular Weight | 142.11 g/mol | [1][3][7][9] |
| Appearance | Light yellow or white crystals/chunks/powder | [3][7][11] |
| Melting Point | 130-132 °C | [1][3][9][10] |
| Boiling Point | ~248.9 - 259.65 °C at 760 mmHg (estimated) | [3][9] |
| Density | ~1.2 - 1.48 g/cm³ | [3][9][10] |
| pKa | 4.60 | [1][2][7] |
| Solubility | Soluble in DMF, DCM, NMP, MeCN, H₂O; Slightly in DMSO, Methanol | [1][2][3][7] |
| Storage | Store at +2°C to +8°C | [3][10][11] |
Ethyl cyanoglyoxylate-2-oxime is classified as harmful and an irritant (Hazard codes Xn, Xi).[3] It is harmful if swallowed, inhaled, or in contact with skin.[10][12][13] Appropriate personal protective equipment, including gloves, goggles, and protective clothing, should be worn during handling.[3][10][13] The compound is stable under recommended storage conditions.[14]
Experimental Protocols
The synthesis of ethyl cyanoglyoxylate-2-oxime is well-established and typically proceeds via the nitrosation of ethyl cyanoacetate (B8463686).
This protocol describes a common laboratory-scale synthesis.[2][7][15]
Materials:
-
Ethyl cyanoacetate
-
Sodium nitrite (B80452) (NaNO₂)
-
Glacial acetic acid or 45% aqueous acetic acid
-
Water
-
Ethyl acetate (B1210297) (for extraction)
-
10% Sodium bicarbonate solution (for washing)
-
Saturated brine (for washing)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Cyclohexane (B81311) (for washing the solid product)
Procedure:
-
A mixture of ethyl cyanoacetate and aqueous acetic acid is prepared in a flask and cooled to 0 °C with stirring.[15]
-
Sodium nitrite is added portion-wise to the cooled solution over a period of approximately 90 minutes, maintaining the low temperature.[15]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 5 hours).[15]
-
Reaction completion can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[15]
-
Once the reaction is complete, the product is extracted from the aqueous mixture using ethyl acetate.[15]
-
The combined organic layers are washed sequentially with a 10% sodium bicarbonate solution and then with saturated brine.[5][15]
-
The washed organic layer is dried over anhydrous sodium sulfate.[5][15]
-
The solvent is removed under reduced pressure to yield a solid.[15]
-
The resulting solid is stirred with cyclohexane and then filtered to obtain the purified ethyl 2-oxime cyanoacetate.[5][15] The product is then dried under vacuum.[5][15]
This procedure can yield the final product with high purity (e.g., >99%) and in good yield (e.g., >90%).[15]
Applications in Drug Development and Peptide Synthesis
The primary application of ethyl cyanoglyoxylate-2-oxime is as a coupling additive in peptide synthesis.[1][3] It is particularly effective when used in combination with carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[6][7]
The compound's utility stems from its ability to suppress side reactions and minimize racemization during amide bond formation.[1][3][7]
The logical workflow is as follows:
-
A carbodiimide (B86325) (e.g., EDC) reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
This intermediate is unstable and prone to undesirable side reactions, including racemization of the amino acid or rearrangement to an inactive N-acylurea.[1]
-
Ethyl cyanoglyoxylate-2-oxime (Oxyma) is introduced to intercept the O-acylisourea. It reacts to form a more stable active ester.[1]
-
This newly formed active ester then reacts cleanly and efficiently with the amine component to form the desired peptide bond with minimal loss of stereochemical integrity.[1]
This process enhances the overall efficiency and purity of the synthesized peptide.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Ethyl cyanoglyoxylate-2-oxime | 3849-21-6 [chemicalbook.com]
- 6. Ethyl cyanoglyoxylate-2-oxime [en.highfine.com]
- 7. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]
- 8. Ethyl 2-cyano-2-(hydroxyimino)acetate | C5H6N2O3 | CID 6399078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl cyanoglyoxylate-2-oxime | CAS#:3849-21-6 | Chemsrc [chemsrc.com]
- 10. chembk.com [chembk.com]
- 11. echemi.com [echemi.com]
- 12. Ethyl cyano(hydroxyimino)acetate | C5H6N2O3 | CID 6400537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Ethyl cyanoglyoxylate-2-oxime synthesis - chemicalbook [chemicalbook.com]
